molecular formula C12H19NO2 B3452864 Ethanol, 2,2'-[(2-phenylethyl)imino]bis- CAS No. 4142-04-5

Ethanol, 2,2'-[(2-phenylethyl)imino]bis-

Cat. No.: B3452864
CAS No.: 4142-04-5
M. Wt: 209.28 g/mol
InChI Key: RMLOQPUPBVVMCO-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[(2-phenylethyl)imino]bis- is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 It is known for its unique structure, which includes an ethanol backbone linked to a phenylethyl group through an imino bond

Preparation Methods

The synthesis of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- typically involves the reaction of ethanol with a phenylethylamine derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired imino bond . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Chemical Reactions Analysis

Ethanol, 2,2’-[(2-phenylethyl)imino]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Ethanol, 2,2’-[(2-phenylethyl)imino]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethanol, 2,2’-[(2-phenylethyl)imino]bis- can be compared with other similar compounds, such as:

The uniqueness of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- lies in its specific phenylethyl group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

2-[2-hydroxyethyl(2-phenylethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-10-8-13(9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLOQPUPBVVMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450901
Record name Ethanol, 2,2'-[(2-phenylethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4142-04-5
Record name Ethanol, 2,2'-[(2-phenylethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-[(2-Hydroxy-ethyl)-(2-phenyl-ethyl)-amino]-ethanol was prepared according to the general method as outlined in example 1. Starting from diethanolamine (6.0 g, 57). and 2-bromo-ethylbenzene (9.0 g, 48.3 mmol). Yield 9 g, (90%); yellow oil; MS: 210 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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